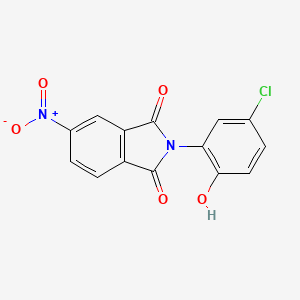
N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide, also known as FCS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of chromene derivatives and has a sulfonamide group attached to it.
Mechanism of Action
N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide is believed to exert its biological activity by inhibiting the activity of enzymes involved in inflammatory pathways and cancer cell proliferation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and are overexpressed in various types of cancer.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide has been found to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by altering the expression of genes involved in cell survival and proliferation. N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide has been found to be non-toxic to normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide is its high solubility in water, which makes it easy to handle in laboratory experiments. It is also relatively stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, one of the limitations of N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide is its low bioavailability, which may limit its efficacy in vivo. Further studies are needed to optimize the delivery of N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide to target tissues and cells.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide. One potential application is in the development of novel anti-inflammatory and anticancer drugs. Further studies are needed to elucidate the precise mechanism of action of N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide and its potential targets in inflammatory and cancer pathways. N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide may also have potential applications in the field of materials science, as a building block for the synthesis of organic materials with unique optical and electronic properties. Further studies are needed to explore the potential of N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide in these areas.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of ammonium acetate and acetic anhydride to form 4-(4-fluorophenyl)-2-butenoic acid. The next step involves the conversion of this intermediate compound to N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide through a reaction with chlorosulfonic acid and ammonia.
Scientific Research Applications
N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and materials science. It has been found to exhibit anti-inflammatory, antimicrobial, and anticancer activities. N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide has also been investigated for its potential use as a fluorescent probe in biomedical imaging and as a building block in the synthesis of organic materials.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO4S/c16-11-2-4-12(5-3-11)17-22(19,20)13-6-7-14-10(9-13)1-8-15(18)21-14/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYNMCUFKHLGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5782095.png)
![N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5782101.png)

![N'-[1-(4-pentylphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5782116.png)


![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5782133.png)
![3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5782137.png)

![10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5782165.png)
![1-[(3-bromo-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5782176.png)


